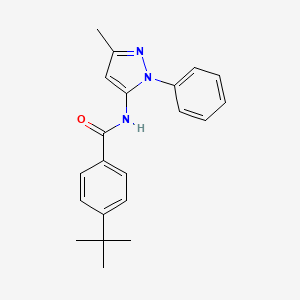

4-tert-butyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide

Description

4-tert-butyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide is a benzamide derivative featuring a tert-butyl substituent at the para-position of the benzoyl group and a 3-methyl-1-phenylpyrazole moiety attached via an amide linkage. This compound is part of a broader class of N-pyrazolylbenzamides, which are of significant interest in medicinal chemistry due to their structural versatility and bioactivity .

Synthetic routes for analogous compounds involve coupling benzoyl chlorides or activated carboxylic acids with aminopyrazoles under conditions such as HBTU/DIPEA-mediated amidation (e.g., as seen in the synthesis of compound 72 in ) . Demethylation reactions under CuSO4/NaCl/ascorbic acid systems have also been reported for related pyrazole derivatives, highlighting the compound’s sensitivity to reductive conditions .

Properties

IUPAC Name |

4-tert-butyl-N-(5-methyl-2-phenylpyrazol-3-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O/c1-15-14-19(24(23-15)18-8-6-5-7-9-18)22-20(25)16-10-12-17(13-11-16)21(2,3)4/h5-14H,1-4H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQRWCVCXKVRGKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)C(C)(C)C)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide typically involves a multi-step process. One common method includes the condensation of 3-methyl-1-phenyl-1H-pyrazol-5-amine with 4-tert-butylbenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher efficiency and reduced production costs .

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Corresponding carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-tert-butyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive molecule with various physiological effects.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic activities.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The tert-butyl group and pyrazole substitution patterns significantly influence molecular properties. Key analogs and their characteristics are summarized below:

- Electron-Withdrawing vs. Electron-Donating Groups : The nitro group in 5d reduces the C=O stretching frequency (1640 cm⁻¹) compared to the parent compound (1673 cm⁻¹), likely due to resonance effects that delocalize the amide carbonyl electron density . In contrast, methoxy substituents (e.g., 5h) show minimal impact on C=O frequencies, suggesting weaker electronic modulation.

Stability and Reactivity

- Demethylation Sensitivity : The 3-methyl group on the pyrazole ring (as in the target compound) is prone to demethylation under reductive conditions (e.g., CuSO4/ascorbic acid), yielding N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide as a byproduct . This contrasts with tert-butyl-substituted analogs (e.g., 5a), where the bulky alkyl group stabilizes the structure against such degradation .

Biological Activity

4-tert-butyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's structure includes a pyrazole moiety, which is known for its diverse pharmacological properties, including anti-inflammatory, anticancer, and antiparasitic activities.

- Molecular Formula : C19H26N4O2

- Molecular Weight : 342.4 g/mol

- CAS Number : 401566-78-7

Anticancer Activity

Recent studies have demonstrated the compound's efficacy against various cancer cell lines. For instance, compounds with similar pyrazole structures exhibited significant cytotoxic effects on MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines. The growth inhibition values (GI50) for these compounds were reported as follows:

| Cell Line | GI50 (µM) |

|---|---|

| MCF7 | 3.79 |

| SF-268 | 12.50 |

| NCI-H460 | 42.30 |

These results suggest that modifications to the pyrazole structure can enhance anticancer activity, indicating a promising avenue for drug design focused on pyrazole derivatives .

Antiparasitic Activity

The compound has also been evaluated for its antiparasitic properties. In vitro assays against Plasmodium falciparum (the malaria parasite) revealed that certain structural modifications led to enhanced potency. For example, derivatives with specific substitutions showed EC50 values as low as , indicating strong antiparasitic activity .

Anti-inflammatory Effects

Pyrazole derivatives, including the compound , have been investigated for their anti-inflammatory properties. The mechanism of action often involves the inhibition of cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process. The ability to modulate inflammatory pathways positions these compounds as potential therapeutic agents for inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of 4-tert-butyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide is significantly influenced by its structural components. Key findings from SAR studies include:

- Substituent Effects : The presence of a tert-butyl group enhances lipophilicity, improving cell membrane permeability.

- Pyrazole Variations : Modifications at the pyrazole ring can drastically alter potency against cancer and parasitic targets.

Case Studies

- Study on Cancer Cell Lines : A recent investigation into the anticancer properties of pyrazole derivatives revealed that compounds structurally related to 4-tert-butyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide exhibited significant apoptosis induction in A549 lung cancer cells at concentrations lower than previously reported compounds .

- Antiparasitic Screening : In another study, derivatives were screened against various strains of Plasmodium spp., showing that specific modifications led to compounds with enhanced selectivity and reduced cytotoxicity towards human cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.